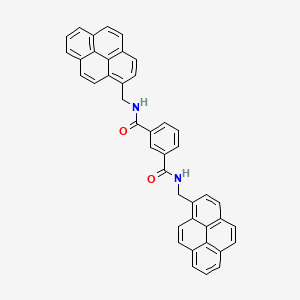
N,N'-Bis(1-pyrenylmethyl)isophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(1-pyrenylmethyl)isophthalamide is a chemical compound that belongs to the class of pyrenes. Its IUPAC name is 1-N,3-N-bis(pyren-1-ylmethyl)benzene-1,3-dicarboxamide . This compound is known for its unique structural properties, which make it useful in various scientific research applications.
Vorbereitungsmethoden
The synthesis of N,N’-Bis(1-pyrenylmethyl)isophthalamide involves the reaction of isophthaloyl chloride with 1-pyrenylmethylamine. The reaction is typically carried out in a solvent such as dimethylacetamide (DMAc) with triethylamine as a base . The reaction mixture is stirred for a specific period, after which the product is isolated and purified.
Analyse Chemischer Reaktionen
N,N’-Bis(1-pyrenylmethyl)isophthalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Complex Formation: It can form complexes with metal ions due to its amide groups.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(1-pyrenylmethyl)isophthalamide has several scientific research applications, including:
Chemistry: It is used as a fluorescent probe due to its pyrene moieties, which exhibit strong fluorescence.
Biology: It is used in the study of biological systems where fluorescence tagging is required.
Industry: It is used in the development of advanced materials with specific optical properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis(1-pyrenylmethyl)isophthalamide involves its ability to interact with various molecular targets through its amide groups. These interactions can lead to the formation of complexes with metal ions, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(1-pyrenylmethyl)isophthalamide is unique due to its dual pyrene moieties, which provide strong fluorescence. Similar compounds include:
N,N’-Bis(2-mercaptoethyl)isophthalamide: Known for its metal chelation properties.
N,N’-Bis(1-pyrenylmethyl)terephthalamide: Similar structure but with different positional isomers.
N,N’-Bis(1-pyrenylmethyl)adipamide: Similar structure but with different aliphatic chains.
This compound’s unique structural properties and versatile applications make it a valuable tool in various fields of scientific research.
Eigenschaften
CAS-Nummer |
628317-55-5 |
|---|---|
Molekularformel |
C42H28N2O2 |
Molekulargewicht |
592.7 g/mol |
IUPAC-Name |
1-N,3-N-bis(pyren-1-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C42H28N2O2/c45-41(43-23-33-16-14-29-12-10-25-4-1-6-27-18-20-35(33)39(29)37(25)27)31-8-3-9-32(22-31)42(46)44-24-34-17-15-30-13-11-26-5-2-7-28-19-21-36(34)40(30)38(26)28/h1-22H,23-24H2,(H,43,45)(H,44,46) |
InChI-Schlüssel |
AJUZMDXNORXGAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)C5=CC(=CC=C5)C(=O)NCC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


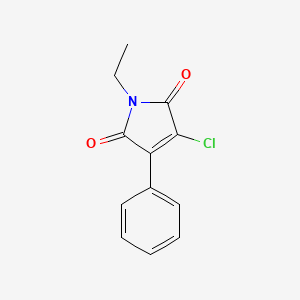
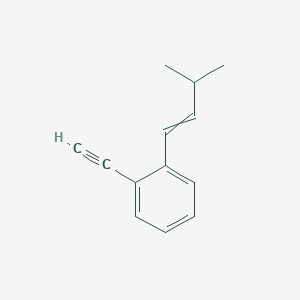
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-](/img/structure/B14222098.png)
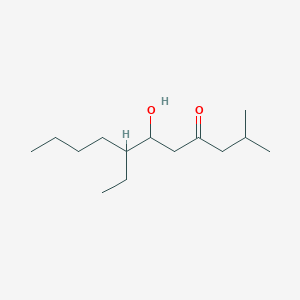
![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
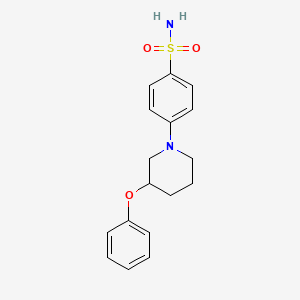
![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
![1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14222130.png)
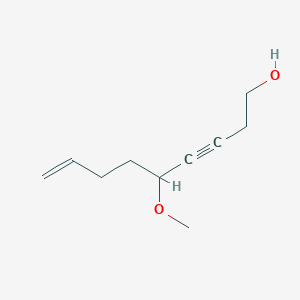



![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)
![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)
